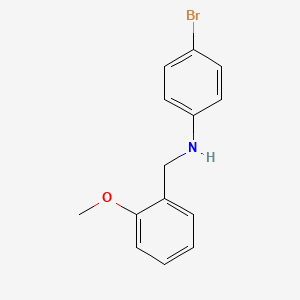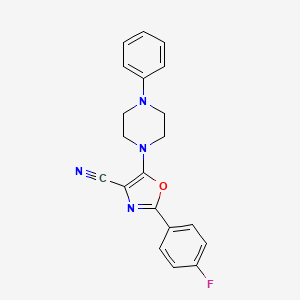
(4-bromophenyl)(2-methoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4-bromophenyl)(2-methoxybenzyl)amine is a synthetic organic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as 4-bromo-2-methoxyphenylmethylamine or BAMMA. The purpose of
Mecanismo De Acción
The mechanism of action of (4-bromophenyl)(2-methoxybenzyl)amine is not fully understood, but it is believed to act as a monoamine transporter inhibitor. It has been shown to inhibit the reuptake of serotonin and norepinephrine, which could lead to an increase in the levels of these neurotransmitters in the brain. It has also been shown to have activity as a dopamine receptor agonist, which could lead to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-bromophenyl)(2-methoxybenzyl)amine are not well studied. However, it has been shown to have activity as a monoamine transporter inhibitor, which could lead to an increase in the levels of serotonin, norepinephrine, and dopamine in the brain. It has also been shown to have potential as a treatment for depression, anxiety disorders, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-bromophenyl)(2-methoxybenzyl)amine in lab experiments include its potential as a treatment for depression, anxiety disorders, and Parkinson's disease. It also has activity as a monoamine transporter inhibitor, which could make it a useful tool for studying the role of these neurotransmitters in the brain. The limitations of using (4-bromophenyl)(2-methoxybenzyl)amine in lab experiments include its limited availability and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on (4-bromophenyl)(2-methoxybenzyl)amine. These include:
1. Further studies on the mechanism of action of (4-bromophenyl)(2-methoxybenzyl)amine to fully understand its effects on neurotransmitter levels in the brain.
2. Studies on the potential use of (4-bromophenyl)(2-methoxybenzyl)amine as a treatment for depression, anxiety disorders, and Parkinson's disease.
3. Studies on the potential use of (4-bromophenyl)(2-methoxybenzyl)amine as a tool for studying the role of monoamine transporters in the brain.
4. Development of new synthetic methods for (4-bromophenyl)(2-methoxybenzyl)amine to increase its availability for research.
Conclusion:
(4-bromophenyl)(2-methoxybenzyl)amine is a synthetic organic compound that has potential applications in medicinal chemistry. It has been shown to have activity as a serotonin and norepinephrine reuptake inhibitor, which could make it a potential treatment for depression and anxiety disorders. It has also been studied for its potential as a dopamine receptor agonist, which could make it a potential treatment for Parkinson's disease. Further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of (4-bromophenyl)(2-methoxybenzyl)amine involves the reaction between 4-bromoacetophenone and 2-methoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The yield of the reaction is typically around 60-70%.
Aplicaciones Científicas De Investigación
(4-bromophenyl)(2-methoxybenzyl)amine has been studied for its potential applications in medicinal chemistry. It has been shown to have activity as a serotonin and norepinephrine reuptake inhibitor, which could make it a potential treatment for depression and anxiety disorders. It has also been studied for its potential as a dopamine receptor agonist, which could make it a potential treatment for Parkinson's disease.
Propiedades
IUPAC Name |
4-bromo-N-[(2-methoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO/c1-17-14-5-3-2-4-11(14)10-16-13-8-6-12(15)7-9-13/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAHDKZWJHEAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(2-methoxyphenyl)methyl]aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5708491.png)


![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)
![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-3-nitrobenzamide](/img/structure/B5708526.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)



![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)

![2-chloro-N-[2-(4-methoxyphenyl)ethyl]-4-methylbenzamide](/img/structure/B5708576.png)
